molecular formula C6H8Cl2O2 B2973078 Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate CAS No. 2227884-31-1

Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate

Cat. No. B2973078
CAS RN: 2227884-31-1
M. Wt: 183.03
InChI Key: NOUNINYXKWHBLN-INEUFUBQSA-N
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Description

Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the cyclopropane class of organic compounds. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of proteins and nucleic acids. This can lead to changes in cellular signaling pathways and gene expression, which may have therapeutic implications.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, which may have therapeutic implications for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is its high purity and good yield. Additionally, it is a versatile building block that can be used in a variety of synthetic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate. One direction is to further investigate its potential as an anticancer agent. Additionally, research could focus on developing new synthetic methods for this compound and its derivatives. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopropane carboxylic acid with thionyl chloride, followed by the addition of methanol and hydrogen chloride. This method yields a high purity product with a good yield.

Scientific Research Applications

Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of a variety of biologically active compounds, including antitumor agents, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the synthesis of chiral cyclopropane derivatives, which have potential applications in drug discovery.

properties

IUPAC Name

methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-10-5(9)6(8)2-4(6)3-7/h4H,2-3H2,1H3/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNINYXKWHBLN-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate

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